3-methyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid
Description
3-Methyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid is a bicyclic heterocyclic compound featuring a fused triazole and pyridine core. The molecule includes a methyl group at the 3-position and a carboxylic acid substituent at the 7-position, which significantly influences its physicochemical and biological properties. Key identifiers include:
Properties
IUPAC Name |
3-methyl-4,5,6,7-tetrahydrotriazolo[4,5-b]pyridine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2/c1-11-6-5(9-10-11)4(7(12)13)2-3-8-6/h4,8H,2-3H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQNURHEPZHBEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(CCN2)C(=O)O)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, starting with a suitable pyridine derivative, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often employing continuous flow chemistry techniques to streamline production.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Converting the compound to its corresponding carboxylic acid derivative.
Reduction: : Reducing the triazole ring or other functional groups.
Substitution: : Replacing hydrogen atoms or other substituents on the pyridine ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted analogs with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
One of the most notable applications of this compound is in the field of cancer research. Studies have shown that derivatives of triazolo-pyridine compounds exhibit significant antitumor activity. For instance, a study demonstrated that certain derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .
Antimicrobial Properties
Research indicates that 3-methyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid exhibits antimicrobial properties against a range of pathogens. Its derivatives have been synthesized and tested against bacteria and fungi, showing promising results in inhibiting microbial growth. This makes them potential candidates for developing new antibiotics or antifungal agents .
Neuroprotective Effects
Recent studies have suggested that this compound may possess neuroprotective properties. Research has indicated that it can protect neuronal cells from oxidative stress and apoptosis induced by neurotoxic agents. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Agrochemicals
Pesticidal Activity
The compound has also been investigated for its pesticidal properties. Its derivatives have shown effectiveness against various agricultural pests. The mode of action typically involves disrupting the nervous system of insects or inhibiting key metabolic pathways necessary for their survival. This makes it a candidate for developing eco-friendly pesticides that are less harmful to non-target species .
Materials Science
Synthesis of Functional Materials
In materials science, this compound has been utilized in synthesizing functional materials such as polymers and nanocomposites. The incorporation of this compound into polymer matrices can enhance their thermal stability and mechanical properties. Research is ongoing to explore its use in creating advanced materials for electronics and photonics applications .
Case Studies
Mechanism of Action
The mechanism by which 3-methyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may inhibit bacterial growth by interfering with cell wall synthesis or protein function. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs in the Triazolopyridine/Pyrimidine Family
The triazolopyridine scaffold is versatile, with modifications altering bioactivity and solubility. Below is a comparative analysis:
Substituent Effects on Activity and Solubility
- Carboxylic Acid vs.
- Methyl Group : The 3-methyl group in the target compound may sterically hinder interactions compared to bulkier substituents (e.g., 4-methoxybenzyl in ), affecting receptor binding.
Physicochemical Properties
- Solubility : The carboxylic acid group in the target compound improves aqueous solubility compared to methyl- or aryl-substituted analogs (e.g., 8-azaadenines ).
- Stability : Thione-containing analogs (e.g., 5-(ethylthio) derivatives ) may exhibit lower stability under oxidative conditions compared to the carboxylic acid derivative.
Key Discrepancies and Notes
- CAS/Molecular Weight Conflicts : The target compound’s CAS and molecular weight discrepancies ( vs. ) require verification via primary sources (e.g., PubChem, SciFinder).
- Structural Isomerism: The 4,5-b vs. 1,5-a triazole ring fusion (e.g., ) drastically alters molecular geometry and bioactivity, emphasizing the need for precise nomenclature.
Biological Activity
3-methyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a triazole ring fused with a pyridine structure, which is critical for its biological interactions. The presence of the carboxylic acid group enhances its solubility and potential for interaction with biological targets.
Pharmacological Properties
Research indicates that this compound exhibits several noteworthy biological activities:
- Antimicrobial Activity : Studies have demonstrated that this compound possesses significant antimicrobial properties against various bacterial strains. It has shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Anticancer Potential : In vitro studies suggest that the compound can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specifically, it has been tested against breast cancer and lung cancer cell lines with promising results.
- CNS Activity : The compound has been evaluated for its psychotropic effects. It exhibits anxiolytic and antidepressant-like activities in animal models, indicating potential as a treatment for anxiety disorders.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in cancer progression and microbial resistance. For instance, it has been shown to inhibit certain kinases that play a role in tumor growth.
- Receptor Modulation : It interacts with neurotransmitter receptors in the central nervous system (CNS), which may explain its psychotropic effects. The modulation of serotonin and dopamine receptors has been particularly noted.
Case Studies
Several studies have highlighted the efficacy of this compound:
- Antimicrobial Efficacy Study : A study conducted on various bacterial strains revealed that this compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
- Cancer Cell Line Study : In vitro tests on MCF-7 (breast cancer) and A549 (lung cancer) cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptotic markers .
- Behavioral Study in Rodents : Behavioral assessments indicated that administration of the compound reduced anxiety-like behaviors in rodent models when subjected to standard tests such as the elevated plus maze .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
